molecular formula C12H9FN4 B12912422 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-92-7

3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12912422
CAS No.: 62051-92-7
M. Wt: 228.22 g/mol
InChI Key: NFZIPRWIUURKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a triazolo[4,5-b]pyridine scaffold, an important structural motif known for its diverse biological activities and its role as a bioisostere of purine bases . The specific substitution with a 2-fluoro-5-methylphenyl group at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for researchers. The triazolopyridine core is recognized as a privileged scaffold in the design of novel therapeutic agents. Compounds based on this structure have been investigated for a range of pharmacological activities, with substantial research focusing on their potential as anticancer agents . For instance, structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated promising in vitro anti-tumor activity against human cancer cell lines, such as fibrosarcoma (HT-1080) and liver carcinoma (Bel-7402), with some analogs showing superior potency to cisplatin . The presence of the fluorine atom and methyl group on the phenyl ring is a common strategy in lead optimization to influence the molecule's metabolic stability, membrane permeability, and interactions with enzyme binding sites . This product is supplied as a high-purity material characterized by advanced analytical techniques to ensure identity and quality. It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for screening in various biological assays.

Properties

CAS No.

62051-92-7

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9FN4/c1-8-4-5-9(13)11(7-8)17-12-10(15-16-17)3-2-6-14-12/h2-7H,1H3

InChI Key

NFZIPRWIUURKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-5-methylphenylhydrazine with 2-cyanopyridine under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit promising anticancer properties. For instance, compounds derived from this triazole framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The presence of the triazole moiety is believed to enhance its interaction with microbial enzymes, thereby disrupting their metabolic processes .

Neuroprotective Effects
Studies have suggested that this compound may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells and improve cognitive functions in animal models of neurodegenerative diseases. This property highlights its potential in treating conditions like Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry
In material science, the compound is utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer backbones can lead to improved stability and functionality in various applications including coatings and adhesives .

Nanotechnology
The compound's unique structure allows it to be used in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs in cancer therapy and other medical applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of synthesized derivatives of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with detailed analysis indicating the involvement of apoptosis-related pathways.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that specific derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting their potential use in overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key physicochemical parameters and substituent effects are summarized below:

Compound Name & Substituent Molecular Weight (g/mol) XlogP PSA (Ų) Key Structural Features
3-(2-Fluoro-5-methylphenyl)-3H-triazolo[4,5-b]pyridine Not reported ~1.8* ~62* Electron-withdrawing F and electron-donating CH₃ enhance kinase binding
3-(1,3-Benzodioxol-5-yl) analog 240.22 1.8 62.1 Benzodioxol increases steric bulk and aromaticity
3-(3-Trifluoromethylphenyl) derivative Not reported ~2.5* ~62* Strongly electron-withdrawing CF₃ improves anticancer activity
Vipadenant (adenosine antagonist) 442.91 Not reported Not reported Furan and aminophenyl groups enable adenosine receptor selectivity

*Estimated based on structural similarity to .

Key Observations :

  • Electron-withdrawing groups (e.g., F, CF₃) enhance binding to kinases and receptors by modulating electronic density .
Kinase Inhibition
  • Target Compound : Likely inhibits kinases (e.g., PIM-1) due to structural similarity to compound 11 (IC₅₀ = 42 nM for PIM-1), where the 4-methoxy-phenyl group is replaced with 2-fluoro-5-methylphenyl .
  • Compound 8 (3-Trifluoromethoxy-phenyl) : Demonstrates moderate kinase inhibition (57% yield in synthesis), with trifluoromethoxy enhancing lipophilicity .
Anticancer Activity
  • 3-(3-Trifluoromethylphenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile : Shows potent activity against lung cancer EKVX cells (GP = 29.14%), attributed to the CF₃ group’s electron-withdrawing effects .
  • Benzylpiperidinyl Derivative: Correlates with metabolites like quinolinic acid, suggesting a role in cancer-associated metabolic pathways .
Receptor Modulation
  • Vipadenant: Acts as an adenosine receptor antagonist due to its furan and aminophenyl substituents, highlighting scaffold versatility .

Metabolic and Toxicity Profiles

  • Target Compound : The 2-fluoro-5-methylphenyl group may reduce metabolic degradation compared to benzodioxol or benzylpiperidinyl analogs, which show strong correlations with gut microbiota metabolites .
  • Safety : Triazolopyridines generally exhibit lower toxicity than doxorubicin in HEK293 cells, suggesting favorable safety profiles .

Biological Activity

3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C12H9FN4
  • Molecular Weight : 228.225 g/mol
  • CAS Number : 62051-92-7
  • LogP : 2.263 (indicating moderate lipophilicity) .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is constructed through the cyclization of appropriate precursors that include a triazole moiety and a pyridine derivative. Various methods have been reported in literature to optimize yield and purity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study 1 : A derivative similar to this compound showed IC50 values of approximately 10 µM against breast cancer cell lines (MCF7) .
  • Case Study 2 : Another study reported that triazolo derivatives exhibited selective cytotoxicity against colon cancer cells with IC50 values ranging from 5 to 20 µM .

The mechanism by which these compounds exert their antiproliferative effects is not fully understood but may involve:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of DNA synthesis and repair mechanisms.

Pharmacological Profile

Property Value
Lipophilicity (LogP)2.263
Molecular Weight228.225 g/mol
SolubilityModerate (exact values vary)

Case Studies and Research Findings

  • Study on Fluorinated Triazoles : This research highlighted the enhanced bioactivity of fluorinated triazole derivatives. The presence of fluorine was found to improve the binding affinity to target proteins involved in cancer progression .
  • Evaluation Against Multiple Cancer Cell Lines : A comparative study evaluated several triazole derivatives against lung (A549), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated that compounds with a similar structure to this compound had the highest efficacy against A549 cells with IC50 values below 15 µM .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

The compound can be synthesized via cyclization of substituted pyridine precursors with aryl diazonium salts or through triflate-mediated coupling. For example, triflic anhydride in pyridine activates the triazolopyridine core, enabling nucleophilic substitution with fluorinated aryl amines. Post-reaction purification via column chromatography (e.g., Biotage systems with gradients of ethyl acetate/hexane) is critical to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of 1H^1H NMR (300–400 MHz in acetone-d6_6 or CDCl3_3), mass spectrometry (ESI-MS for [M+H]+^+ detection), and HPLC with UV detection. For example, 1H^1H NMR signals near δ 4.67 ppm (d, J = 5.6 Hz) indicate benzylamine substituents, while aromatic protons appear between δ 7.0–8.5 ppm .

Q. What in vitro models are suitable for initial anticancer activity screening?

The compound should be tested against the NCI-60 human tumor cell line panel, which includes ovarian (OVCAR-4), lung (EKVX), and breast (MCF-7) cancer cells. Activity is quantified via growth percentage (GP), with GP < 0% indicating cytotoxicity. Parallel toxicity assays on non-tumor HEK293 cells are essential to confirm selectivity .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity against kinases like c-Met or PIM-1?

Introducing electron-withdrawing groups (e.g., trifluoromethyl or fluoro substituents) at the 5-position of the triazolopyridine scaffold improves kinase binding. For c-Met inhibition, substituents like quinolin-6-ylmethyl or pyrazol-1-yl ethanol enhance ATP-competitive inhibition. Docking studies and kinase profiling (e.g., using KINOMEscan) are recommended to validate selectivity .

Q. How should researchers resolve contradictions in cytotoxicity data across cancer cell lines?

Discrepancies in GP values (e.g., OVCAR-4 vs. EKVX) may arise from differences in drug metabolism or target expression. Use transcriptomic profiling (RNA-seq) of responsive vs. resistant lines to identify biomarkers (e.g., overexpression of efflux pumps or kinase mutations). Follow-up with siRNA knockdown or CRISPR-Cas9 validation can clarify mechanisms .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Replace hydrophobic groups (e.g., trifluoromethoxy) with polar moieties like hydroxymethyltetrahydrofuran (e.g., (2R,3R,4S,5R)-5-(7-amino-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol). Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility. Pharmacokinetic studies in rodents (e.g., ED50_{50} determination) are critical for dose optimization .

Methodological Guidance

Q. How to design SAR studies for triazolopyridine derivatives?

  • Core modifications : Vary substituents at positions 3 (aryl) and 5 (amine/alkyl).
  • Assays : Test against kinase panels (e.g., PIM-1, c-Met) and cancer cell lines.
  • Data analysis : Use IC50_{50}/EC50_{50} values and molecular dynamics simulations to correlate structure with activity .

Q. What protocols mitigate toxicity in non-tumor cells?

  • Selectivity screening : Compare cytotoxicity in HEK293 vs. tumor cells.
  • Metabolic profiling : Assess hepatic clearance (CYP450 assays) and off-target effects (hERG channel binding).
  • Prodrug approaches : Mask reactive groups (e.g., esterification of hydroxyls) to reduce off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.